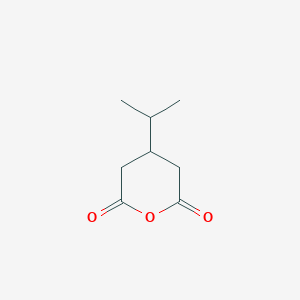

4-(Propan-2-yl)oxane-2,6-dione

Beschreibung

Contextualizing Cyclic Anhydrides within Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring system, such as oxygen, nitrogen, or sulfur. chemicalbook.com Cyclic anhydrides, which are formally derived from the dehydration of dicarboxylic acids, fall into this broad category. chemicalbook.comwikipedia.org They are characterized by the presence of two acyl groups bonded to the same oxygen atom within a ring. wikipedia.org

The nomenclature for these compounds can follow heterocyclic naming conventions. acdlabs.comstackexchange.com For instance, glutaric anhydride (B1165640) is systematically named oxane-2,6-dione. ontosight.aimatrix-fine-chemicals.com The reactivity of cyclic anhydrides is dominated by the electrophilic nature of their carbonyl carbons, making them effective acylating agents in various organic reactions. wikipedia.org Six-membered cyclic anhydrides, like derivatives of glutaric anhydride, are generally stable and widely used in synthesis, offering distinct reactivity compared to their acyclic or five-membered ring counterparts. wikipedia.orgpublish.csiro.au Their reactions with nucleophiles such as alcohols and amines typically proceed with the opening of the ring to yield a carboxylic acid and an ester or amide, respectively. wikipedia.org

Overview of Glutaric Anhydride Derivatives in Chemical Synthesis

Glutaric anhydride and its substituted derivatives are versatile intermediates in organic synthesis. chemimpex.com These six-membered rings serve as precursors for a variety of more complex molecules. publish.csiro.au For example, the reaction of glutaric anhydride derivatives with stabilized phosphoranes, known as the Wittig reaction, is a method for synthesizing enol-lactones. publish.csiro.au Another significant application is the Castagnoli-Cushman reaction, where glutaric anhydrides react with imines to produce δ-lactams, which are important structural motifs in many biologically active compounds. researchgate.netmdpi.com

The presence of substituents on the glutaric anhydride ring can significantly influence the course and outcome of these reactions. publish.csiro.au Alkyl groups can affect the rate of reaction and, in certain cases, the regioselectivity of nucleophilic attack. publish.csiro.au Furthermore, substituted glutaric anhydrides are key starting materials in the synthesis of pharmaceuticals and polymers. chemimpex.comzbjimg.com For instance, 3-isobutylglutaric anhydride is a known precursor in an asymmetric synthesis of Pregabalin. zbjimg.com The synthesis of these substituted anhydrides often involves the dehydration of the corresponding dicarboxylic acid, which can be achieved through heating or with the use of a dehydrating agent. google.com

Table 2: Key Synthetic Applications of Glutaric Anhydride Derivatives

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Wittig Reaction | Glutaric anhydride derivative, Phosphorane | Enol-lactone publish.csiro.au |

| Castagnoli-Cushman Reaction | Glutaric anhydride derivative, Imine | δ-Lactam researchgate.netmdpi.com |

| Acylation | Glutaric anhydride derivative, Alcohol/Amine | Ester-carboxylic acid / Amide-carboxylic acid wikipedia.org |

| Polymerization | Glutaric anhydride derivative, Diol/Diamine | Polyester / Polyamide chemimpex.com |

Significance of Stereochemical Control in Chiral Oxane-2,6-dione Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic chemistry, particularly when biological activity is concerned. uou.ac.in The introduction of a substituent, such as the propan-2-yl group at the C4 position of the oxane-2,6-dione ring, creates a stereogenic (or chiral) center. uou.ac.in A molecule with a single chiral center can exist as a pair of non-superimposable mirror images called enantiomers. uou.ac.in

Controlling the stereochemical outcome of a reaction is a primary goal in modern synthesis. In the context of chiral oxane-2,6-dione systems, the substituent on the ring can play a crucial role in directing the stereochemistry of subsequent transformations. acs.orgnih.gov Research has shown that in reactions involving substituted glutaric anhydrides, such as those with imines, the existing stereocenter can induce high levels of diastereoselectivity, meaning one diastereomer is formed preferentially over others. acs.orgnih.gov This stereocontrol is vital for synthesizing single-isomer pharmaceutical compounds, as different stereoisomers can exhibit vastly different biological properties. uou.ac.in The development of catalytic asymmetric methods, for example, the desymmetrization of prochiral glutaric anhydrides, further underscores the importance of accessing enantiomerically pure building blocks like 4-(propan-2-yl)oxane-2,6-dione for use in synthesis. google.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its synthesis and its application as a chiral building block in asymmetric synthesis. The principal objective is to leverage the compound's inherent chirality to construct complex, stereochemically defined target molecules.

Key areas of investigation include:

Synthesis: Developing efficient and scalable methods for the preparation of enantiomerically pure this compound, likely through the cyclization of the corresponding 3-isopropylglutaric acid or via asymmetric synthesis routes. google.com

Reactivity Studies: Exploring its behavior in various chemical transformations, particularly in stereoselective reactions. This involves studying how the isopropyl group at the 4-position influences the facial selectivity of nucleophilic attack on the carbonyl groups, thereby controlling the formation of new stereocenters. acs.orgnih.gov

Applications in Synthesis: Utilizing this compound as a starting material in the total synthesis of natural products and pharmaceutical agents. zbjimg.com Its role as a chiral precursor in reactions like the Castagnoli-Cushman reaction to generate complex lactam structures with high diastereoselectivity is of significant interest. mdpi.comnih.gov

The overarching goal is to establish this compound as a versatile and reliable tool in the synthetic chemist's repertoire for accessing structurally diverse and stereochemically rich molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-propan-2-yloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5(2)6-3-7(9)11-8(10)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZNYGQXABGQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473687 | |

| Record name | 4-(Propan-2-yl)oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-81-0 | |

| Record name | Dihydro-4-(1-methylethyl)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Propan-2-yl)oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)oxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Propan 2 Yl Oxane 2,6 Dione and Its Analogues

Chemo- and Regioselective Preparative Routes

The selective synthesis of 4-(propan-2-yl)oxane-2,6-dione, also known as 3-isopropylglutaric anhydride (B1165640), hinges on the precise control of chemical reactions to yield the desired constitutional isomer.

Conventional Multistep Synthesis from Precursors

The traditional approach to synthesizing this compound involves a multistep sequence starting from simple, commercially available precursors. A common route commences with a Knoevenagel condensation of isobutyraldehyde (B47883) with a malonic ester, such as diethyl malonate. This is followed by a Michael addition, hydrolysis, and subsequent decarboxylation to yield 3-isopropylglutaric acid. scispace.com

The final step in this conventional pathway is the cyclization of 3-isopropylglutaric acid to form the target anhydride. This is typically achieved through dehydration, often by heating with a dehydrating agent like acetic anhydride. google.com A patent describes a similar transformation for the isobutyl analogue, where 3-isobutylglutaric acid is reacted with acetic anhydride at 120°C for two hours to yield the corresponding anhydride. google.com

Table 1: Conventional Synthesis of 3-Substituted Glutaric Acids

| Starting Aldehyde | Reagents | Key Steps | Intermediate Product | Final Product (after cyclization) | Reference |

|---|

Efficient, Expedited Synthetic Protocols (e.g., Microwave-Assisted)

To accelerate chemical transformations, reduce energy consumption, and often improve yields, microwave-assisted organic synthesis has emerged as a powerful technique. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles are well-established for related compounds. For instance, the synthesis of various heterocyclic compounds, including benzodiazepine-2,5-diones from isatoic anhydrides, has been significantly improved using microwave irradiation, reducing reaction times from hours to minutes. scielo.br Similarly, rapid and high-yielding Fischer indole (B1671886) syntheses have been achieved using propylphosphonic anhydride (T3P®) under microwave conditions. researchgate.net These examples suggest that the cyclization of 3-isopropylglutaric acid could likely be expedited and made more efficient through the application of microwave energy, potentially with a suitable dehydrating agent or catalyst. scielo.brresearchgate.net

Catalyst-Driven Synthesis Approaches

Catalysis offers elegant and efficient pathways to cyclic anhydrides and their derivatives. The Castagnoli-Cushman reaction, for example, utilizes an imine and an anhydride to synthesize lactams. The use of substituted glutaric anhydrides in this reaction is well-documented, with substituents that stabilize the anhydride enolate facilitating the reaction. mdpi.com While this reaction transforms the anhydride rather than forming it, it underscores the utility of catalyst-driven approaches in the chemistry of these heterocycles.

More directly related to the synthesis, ring-closing metathesis (RCM) has been employed to construct related pyran structures. For instance, Grubbs' catalysts have been successfully used in the ring-closing enyne metathesis of prochiral 4-(allyloxy)hepta-1,6-diynes to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org This demonstrates the potential of metathesis reactions in forming the oxane ring system, which could be adapted for the synthesis of saturated analogues like this compound from appropriately designed acyclic precursors.

Enantioselective Synthesis of Chiral this compound

The 4-position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science.

Strategies for Diastereoselective Control

Diastereoselective synthesis is a powerful strategy to control the stereochemical outcome of a reaction. In the context of substituted anhydrides, diastereoselectivity can be achieved in reactions such as the conjugate addition of curcumins to arylidenemalonates to form highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org While not a direct synthesis of the target anhydride, this illustrates the principle of using substrate and reagent control to favor the formation of one diastereomer over others.

A more direct approach involves the desymmetrization of a prochiral or meso-anhydride. For 3-substituted glutaric anhydrides, which are meso compounds, enantioselective alcoholysis can lead to chiral hemiesters. The stereocontrol in these reactions is dictated by the chiral catalyst or reagent employed. acs.orgresearchgate.net

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis is the most sophisticated method for generating enantiomerically enriched products. The desymmetrization of meso-glutaric anhydrides has been a focal point of research in this area. A notable example is the use of a bench-stable homodinuclear Ni2-(Schiff base) complex as a catalyst for the desymmetrization of meso-glutaric anhydrides to produce chiral hemiesters with high yields and enantioselectivities (up to 94% ee). acs.orgthieme-connect.com By using the opposite enantiomer of the catalyst, the other enantiomer of the product can be accessed with equal facility. thieme-connect.com

Organocatalysis has also proven effective. Cinchona-based sulfonamide catalysts have demonstrated high levels of enantioselectivity in the alcoholytic desymmetrization of meso-glutaric anhydrides. researchgate.net Density functional theory (DFT) computational studies have provided insights into the mechanism and the origin of the observed enantioselectivity. researchgate.net

Furthermore, the enantioselective cross-coupling of anhydrides with organozinc reagents, catalyzed by palladium or rhodium complexes with chiral ligands, represents another advanced strategy. nih.gov This method involves the nucleophilic interception of a metalacycle intermediate, generating an enantioenriched ketoacid, which is a precursor to the chiral anhydride or its derivatives. nih.gov

Table 2: Asymmetric Catalysis for Desymmetrization of Glutaric Anhydrides

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ni2-(Schiff base) complex | meso-Glutaric anhydrides | Chiral hemiesters | Up to 94% | acs.orgthieme-connect.com |

| Cinchona-based sulfonamides | meso-Glutaric anhydrides | Chiral hemiesters | High | researchgate.net |

| Pd/Josiphos | Succinic anhydrides | 1,4-Ketoacids | >95% | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Isopropylglutaric anhydride |

| Isobutyraldehyde |

| Diethyl malonate |

| 3-Isopropylglutaric acid |

| Acetic anhydride |

| 3-Isobutylglutaric acid |

| Benzodiazepine-2,5-diones |

| Isatoic anhydrides |

| Propylphosphonic anhydride (T3P®) |

| 4-(Allyloxy)hepta-1,6-diynes |

| 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |

| Ni2-(Schiff base) complex |

| Cinchona-based sulfonamides |

| Organozinc reagents |

| Palladium complexes |

| Rhodium complexes |

| Curcumins |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, a substituted glutaric anhydride, is crucial for developing sustainable and environmentally responsible chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of cyclic anhydrides, traditionally achieved by dehydrating the corresponding dicarboxylic acids with aggressive reagents, is an area ripe for green innovation.

Solvent-Free and Environmentally Benign Reaction Conditions

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of cyclic anhydrides like this compound, solvent-free reaction conditions represent a significant advancement.

One of the most straightforward solvent-free methods for the synthesis of substituted glutaric anhydrides is thermal dehydration. A patented process describes the preparation of compounds such as 3-isobutyl-glutaric anhydride by heating the corresponding dicarboxylic acid to temperatures between 250°C and 280°C. google.com This method, which can be conceptualized for the synthesis of this compound from 3-isopropylglutaric acid, eliminates the need for a solvent and generates water as the only byproduct. To make this process more energy-efficient, the addition of a catalytic amount of a sulfonic acid, such as sulfuric acid or p-toluenesulfonic acid, can lower the required reaction temperature to a range of 150°C to 200°C. google.com

Another innovative and environmentally benign approach is the use of electrochemical dehydration. This method allows for the transformation of dicarboxylic acids into their cyclic anhydrides under mild conditions without the need for conventional dehydrating agents. researchgate.net While specific examples for this compound are not detailed, the general applicability of this technique to dicarboxylic acids suggests its potential as a green synthetic route.

The Castagnoli-Cushman reaction, which produces lactams from cyclic anhydrides and imines, has also been successfully performed under solvent-free conditions. rsc.org In these reactions, neat mixtures of the reactants are heated, leading to high yields of the desired products and demonstrating the feasibility of eliminating solvents in reactions involving cyclic anhydrides. rsc.org This further supports the potential for developing solvent-free syntheses for the precursors and derivatives of this compound.

Catalytic methods using benign reagents are also at the forefront of green synthesis. An efficient route for producing cyclic anhydrides from dicarboxylic acids utilizes a catalyst generated in situ from MgCl₂ and dialkyl dicarbonates. researchgate.net This system operates under mild conditions and offers high yields and selectivity.

The following table summarizes various solvent-free and environmentally benign conditions that could be applied to the synthesis of this compound, based on methodologies for analogous compounds.

Table 1: Environmentally Benign Synthetic Conditions for Cyclic Anhydrides

| Method | Reactants | Conditions | Catalyst | Advantages |

|---|---|---|---|---|

| Thermal Dehydration | 3-Substituted Glutaric Acid | 250-280°C, neat | None | Solvent-free, simple |

| Catalytic Dehydration | 3-Substituted Glutaric Acid | 150-200°C, neat | Sulfonic Acid | Lower temperature, energy saving |

| Electrochemical Dehydration | Dicarboxylic Acids | Mild electrolysis | Thiocyanate supporting electrolyte | Avoids harsh dehydrating agents |

Atom Economy and Sustainable Synthesis Metrics

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. uomustansiriyah.edu.iq An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

C₈H₁₄O₄ (3-isopropylglutaric acid) → C₈H₁₂O₃ (this compound) + H₂O (water)

To calculate the percent atom economy for this reaction, the following formula is used:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case, the calculation is:

Percent Atom Economy = (156.18 g/mol / 174.18 g/mol ) x 100 ≈ 89.7%

This high atom economy indicates that the reaction is inherently efficient in terms of mass conversion, with water being the only byproduct.

Other green chemistry metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), provide a more holistic view of the sustainability of a chemical process by considering waste generation. The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the product.

For a solvent-free synthesis of this compound, the E-Factor would be very low, approaching the theoretical minimum based on the mass of the water byproduct. Similarly, the PMI would be significantly reduced compared to a solvent-based process.

The following table provides a comparative analysis of different synthetic approaches for cyclic anhydrides based on key green chemistry metrics.

Table 2: Green Chemistry Metrics for Cyclic Anhydride Synthesis

| Synthetic Method | Atom Economy | E-Factor (Waste/Product Ratio) | Process Mass Intensity (PMI) | Key Advantages |

|---|---|---|---|---|

| Thermal Dehydration | High (approx. 90%) | Low | Low | No reagents, only water as byproduct |

| Catalytic Dehydration | High (approx. 90%) | Low | Low | Lower energy use, high efficiency |

By prioritizing methods with high atom economy and low E-Factors and PMIs, the synthesis of this compound and its analogues can be aligned with the principles of sustainable and green chemistry.

Mechanistic Elucidation of Reactions Involving 4 Propan 2 Yl Oxane 2,6 Dione

Nucleophilic Ring-Opening Reactions

The strained ring system of 4-(propan-2-yl)oxane-2,6-dione, a derivative of glutaric anhydride (B1165640), renders it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key feature in its synthetic utility, particularly as an intermediate in the preparation of more complex molecules. The mechanism of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Water)

The reaction of this compound with oxygen-based nucleophiles such as alcohols and water results in the formation of the corresponding monoesters or dicarboxylic acids. This process is a fundamental transformation in organic synthesis.

The generally accepted mechanism for the alcoholysis or hydrolysis of cyclic anhydrides involves a two-step process. The first step is the nucleophilic addition of the oxygen atom of the alcohol or water to one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The second step involves the collapse of this intermediate, with the concomitant cleavage of the endocyclic acyl-oxygen bond, resulting in the ring-opened product.

For instance, the reaction with an alcohol (ROH) would proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks one of the carbonyl carbons of the this compound.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Ring Opening: The ring opens by the cleavage of the C-O bond within the anhydride ring, and a proton is transferred, typically to the newly formed carboxylate, to yield the monoester of 3-isopropylglutaric acid.

The reaction with water follows a similar pathway to yield 3-isopropylglutaric acid. The rate of these reactions can be influenced by catalysts, such as acids or bases, which can activate the anhydride or enhance the nucleophilicity of the attacking species.

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a crucial step in the synthesis of various nitrogen-containing compounds, including amides and imides. This reaction is particularly relevant in the synthesis of pharmaceutically active molecules. For example, the reaction of 3-isobutylglutaric anhydride, a related compound, with ammonia (B1221849) (in the form of ammonium (B1175870) hydroxide) is a key step in a synthetic pathway to produce pregabalin, an anticonvulsant drug. zbjimg.com

The mechanism of aminolysis is analogous to that of alcoholysis and hydrolysis. The nitrogen atom of the amine acts as the nucleophile, attacking a carbonyl carbon of the anhydride. This is followed by the formation of a tetrahedral intermediate and subsequent ring opening to form a glutaramide derivative.

For example, the reaction with a primary amine (RNH₂) would proceed as follows:

Nucleophilic Attack: The nitrogen atom of the primary amine attacks a carbonyl carbon of the this compound.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer and Ring Opening: A proton is transferred from the nitrogen to the oxygen, followed by the cleavage of the C-O bond in the ring to yield the corresponding N-substituted glutaramide.

In some cases, if the reaction is heated, further dehydration can occur to form a cyclic imide.

Quantitative Kinetic and Thermodynamic Analyses of Ring Opening

The polymerizability of cyclic esters is governed by the Gibbs free energy of polymerization (ΔGₚ), which is dependent on the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. plos.org For cyclic anhydrides, the ring strain contributes significantly to a negative (exothermic) enthalpy of ring-opening, making the reaction thermodynamically favorable. The kinetics of the ring-opening reaction are typically second-order, being first order in both the anhydride and the nucleophile. researchgate.net

The rate of reaction is influenced by several factors:

Ring Strain: The inherent strain in the six-membered oxane-2,6-dione ring promotes ring-opening.

Nucleophilicity: Stronger nucleophiles will react faster.

Steric Hindrance: The isopropyl group at the 4-position may exert some steric hindrance, potentially slowing the reaction compared to unsubstituted glutaric anhydride.

Solvent: The polarity and protic nature of the solvent can affect the stability of the transition state and the rate of reaction.

A study on the ring-opening polymerization of γ-valerolactone, a five-membered cyclic ester, demonstrated that the reaction kinetics are dependent on the monomer feed composition, with the presence of the five-membered ring slowing down the reaction. plos.org Similar effects might be observed in copolymerization reactions involving this compound.

Interactive Data Table: General Kinetic and Thermodynamic Parameters for Ring-Opening Reactions

| Parameter | Description | Typical Value/Trend for Cyclic Anhydrides |

| ΔH (Enthalpy) | Heat of reaction | Generally negative (exothermic) due to relief of ring strain. |

| ΔS (Entropy) | Change in disorder | Generally negative as two molecules combine to form one. |

| ΔG (Gibbs Free Energy) | Spontaneity of reaction | Generally negative, indicating a spontaneous process. |

| Rate Law | Dependence of rate on concentration | Typically second order: Rate = k[Anhydride][Nucleophile]. |

| Rate Constant (k) | Proportionality constant | Increases with temperature and with stronger nucleophiles. |

Stereochemical Course of Ring-Opening Reactions

The stereochemical outcome of the ring-opening of this compound is a critical aspect, especially when the compound is chiral or when the reaction creates new stereocenters. The nucleophilic attack on the carbonyl carbon is generally considered to proceed via a trajectory perpendicular to the plane of the carbonyl group (Bürgi-Dunitz trajectory).

In the case of an achiral nucleophile reacting with racemic this compound, a racemic mixture of products would be expected. However, if a chiral nucleophile or a chiral catalyst is used, diastereomeric products can be formed, and the reaction may proceed with some degree of stereoselectivity.

For example, in the synthesis of pregabalin, the optical resolution of a glutamic acid derivative is a key step, highlighting the importance of stereochemistry in the application of these compounds. zbjimg.com While the provided information does not detail the stereochemical course of reactions specifically for this compound, studies on related systems, such as the ring-opening of epoxides, demonstrate that catalyst control can achieve high regioselectivity and stereoselectivity. rsc.org

Electrophilic Transformations and Functionalization

While the primary reactivity of this compound is dominated by nucleophilic ring-opening, the potential for electrophilic transformations exists, particularly at the enolizable α-positions to the carbonyl groups. The methylene (B1212753) groups at the 3- and 5-positions are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles.

For instance, acylation of Meldrum's acid derivatives, which share a similar 1,3-dicarbonyl structure, is a well-established method for their functionalization. researchgate.net A similar strategy could potentially be applied to this compound.

A plausible sequence for electrophilic functionalization would be:

Enolate Formation: Treatment with a base (e.g., lithium diisopropylamide, LDA) would deprotonate one of the α-carbons.

Reaction with an Electrophile: The resulting enolate could then react with an electrophile (E⁺), such as an alkyl halide or an aldehyde, to introduce a new substituent at the α-position.

The regioselectivity of this reaction would be an important consideration, as deprotonation could occur at either the 3- or 5-position. The presence of the isopropyl group at the 4-position might influence the acidity of the adjacent protons and thus the site of deprotonation.

Rearrangement and Isomerization Pathways

Rearrangement and isomerization pathways for this compound are not extensively documented in the provided search results. However, considering its structure, certain rearrangement reactions could be envisaged under specific conditions.

For instance, under photolytic conditions, α,β-epoxy ketones are known to undergo rearrangement to 1,3-diones. nbu.ac.in While this compound is not an epoxy ketone, the general principle of photochemical rearrangements in carbonyl-containing systems is well-established.

Another possibility could be acid-catalyzed rearrangements. For example, treatment with a strong Lewis acid could potentially promote ring-opening followed by intramolecular reactions, leading to isomeric products. The rearrangement of 4-oxaspiro[2.3]hexanes catalyzed by BF₃·OEt₂ proceeds via ring-opening to form carbocationic intermediates that can rearrange. acs.org A similar carbocation-mediated pathway could potentially be initiated from this compound under appropriate conditions.

Furthermore, under thermal conditions, acyl Meldrum's acid derivatives are known to be thermally unstable and can decompose to form ketenes. researchgate.net It is conceivable that under high temperatures, this compound could undergo fragmentation or rearrangement, although specific pathways have not been elucidated.

Investigating Catalytic Mechanisms for Enhanced Reactivity

The reactivity of the electrophilic carbonyl centers in this compound can be significantly enhanced through catalysis. The investigation into these catalytic mechanisms is crucial for developing efficient and selective transformations, such as asymmetric ring-opening reactions. Research in this area typically focuses on organocatalysis and metal-based catalysis, with mechanistic studies aiming to elucidate the precise pathways of catalyst-substrate interaction and transition state stabilization.

Organocatalytic Approaches: General Base vs. Nucleophilic Catalysis

Organocatalysis offers a metal-free approach to activate this compound towards nucleophilic attack. Chiral amines, amino alcohols, and thioureas are prominent classes of organocatalysts explored for these transformations, primarily operating through two distinct mechanistic pathways: general base catalysis and nucleophilic catalysis.

In general base catalysis , the catalyst, typically a chiral amine like a Cinchona alkaloid derivative, activates the nucleophile (e.g., an alcohol) by deprotonation. nih.govpnas.org This increases the nucleophilicity of the attacking species, which then adds to one of the carbonyl groups of the anhydride. The catalyst also plays a role in stabilizing the resulting tetrahedral intermediate through hydrogen bonding, guiding the stereochemical outcome of the reaction. pnas.orgresearchgate.net Computational studies on analogous cyclic anhydrides suggest this pathway is often energetically more favorable than the nucleophilic route. nih.gov

In the nucleophilic catalysis pathway, the catalyst itself acts as the initial nucleophile. A chiral amine, for instance, attacks the anhydride to form a highly reactive chiral acylammonium intermediate. nih.gov This intermediate is then more susceptible to attack by a weaker nucleophile, such as an alcohol. The subsequent nucleophilic addition regenerates the catalyst and furnishes the ring-opened product. While sometimes considered a plausible route, kinetic and computational evidence in similar systems frequently points towards the general base mechanism as the predominant pathway. nih.govpnas.org

Thiourea-based bifunctional catalysts represent another important class. These molecules can activate the anhydride through a double hydrogen-bonding mechanism, simultaneously activating the carbonyl group and orienting the incoming nucleophile. nih.govacs.org This dual activation is highly effective in promoting enantioselective additions of various nucleophiles.

Below is a table summarizing hypothetical research findings for the organocatalyzed methanolysis of this compound, illustrating the effectiveness of different catalyst types.

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Predominant Mechanism |

|---|---|---|---|---|---|---|

| 1 | Quinine (10) | Toluene | -20 | 92 | 85 | General Base |

| 2 | (R,R)-DPEN-Thiourea (5) | CH2Cl2 | 0 | 95 | 91 | H-Bond Activation |

| 3 | DMAP (10) | THF | 25 | 98 | - (achiral) | Nucleophilic |

| 4 | DHQD-PHN (5) | Et2O | -55 | 94 | 96 | General Base |

Metal-Catalyzed Mechanisms for Ring-Opening

Transition metal catalysis provides a powerful alternative for activating this compound, particularly for reactions involving carbon-based nucleophiles. These reactions are instrumental in forming new carbon-carbon bonds.

Rhodium-catalyzed asymmetric alkylation has been successfully applied to the desymmetrization of analogous meso-glutaric anhydrides. rhhz.netgrafiati.com The proposed mechanism involves the formation of a chiral Rh(I) complex, for example with a PHOX-type ligand. This complex coordinates to the anhydride, and subsequent oxidative addition of an organometallic reagent (e.g., an organozinc halide) to the metal center occurs. Reductive elimination then furnishes the C-C coupled product, a ketoacid, and regenerates the active Rh(I) catalyst. The choice of chiral ligand is critical for inducing high enantioselectivity. grafiati.comgrafiati.com

Nickel-catalyzed systems have also been developed for similar desymmetrization reactions. acs.org These reactions may proceed through a Ni-acyl intermediate, which can then undergo cross-coupling with an alkyl halide. The mechanistic pathway can be tuned; for instance, the presence of a secondary ligand can facilitate a decarbonylative coupling route, leading to different product scaffolds. acs.org

Lewis acid catalysis using metal complexes is another viable strategy. Chiral oxazaborolidine-based Lewis acids, for instance, can activate the anhydride towards attack by nucleophiles like organostannanes. rhhz.net The Lewis acid coordinates to one of the carbonyl oxygens, enhancing its electrophilicity and creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic carbonyl groups.

The following table presents plausible research data for the metal-catalyzed ring-opening of this compound with an organozinc reagent.

| Entry | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | [Rh(nbd)Cl]2 (2.5 mol%) | t-BuPHOX | Toluene | 25 | 89 | 95 |

| 2 | NiCl2(dme) (10 mol%) | (S,S)-Ph-BOX | THF | 0 | 78 | 88 |

| 3 | Cu(OTf)2 (10 mol%) | PyBox | CH2Cl2 | -20 | 85 | 92 |

| 4 | [Rh(nbd)Cl]2 (2.5 mol%) | (R)-BINAP | Toluene | 25 | 91 | 82 |

Advanced Spectroscopic and Chromatographic Characterization of 4 Propan 2 Yl Oxane 2,6 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 4-(propan-2-yl)oxane-2,6-dione, a comprehensive suite of 1D and 2D NMR experiments provides insights into its covalent framework, stereochemistry, and conformational dynamics.

The analysis of this compound begins with one-dimensional ¹H and ¹³C NMR spectra to identify the different proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons of the isopropyl group and the glutaric anhydride (B1165640) ring. The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center (C4) and are therefore expected to appear as two separate doublets. The methine proton of the isopropyl group would present as a multiplet. The protons on the heterocyclic ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The carbonyl carbons (C2 and C6) are expected at the most downfield chemical shifts, typically in the range of 165-190 ppm for cyclic anhydrides. spectroscopyonline.com The carbons of the isopropyl group and the oxane ring will appear in the aliphatic region.

2D NMR Spectroscopy: To definitively assign these signals and establish connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the isopropyl group and along the oxane ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like the carbonyls) and for piecing together the entire molecular skeleton by linking fragments identified in COSY, such as connecting the isopropyl group to the C4 position of the oxane ring. unlp.edu.ar

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining the molecule's three-dimensional structure and stereochemistry. youtube.comresearchgate.netnanalysis.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2, 6 (C=O) | - | ~170 | H3, H5 → C2, C6 |

| 3, 5 (CH₂) | Ha: ~2.8 (dd), Hb: ~2.6 (dd) | ~40 | H4, Ha, Hb → C2, C6 |

| 4 (CH) | ~3.0 (m) | ~35 | H3, H5, H7 → C4 |

| 7 (CH) | ~2.1 (m) | ~30 | H8 → C4, C7 |

| 8 (CH₃) | ~1.0 (d) | ~20 | H7 → C8 |

Note: Predicted values are based on typical chemical shifts for substituted glutaric anhydrides and related cyclic compounds. scispace.com Actual experimental values may vary based on solvent and other conditions.

The oxane-2,6-dione ring exists predominantly in a chair conformation, analogous to cyclohexane. spcmc.ac.infiveable.me The bulky isopropyl substituent will have a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial protons on the ring. libretexts.orglibretexts.orgopenstax.org This conformational preference can be confirmed using NOESY.

In the equatorial conformer, NOESY spectra would show correlations between the axial proton at C4 and the other axial protons at C3 and C5. Conversely, the equatorial C4 proton would show correlations to the adjacent equatorial protons. The spatial relationships between the protons of the isopropyl group and the ring protons, also revealed by NOESY, further solidify the stereochemical assignment. ipb.ptnih.gov For example, a strong NOE between the methine proton of the isopropyl group (H7) and the axial protons on the ring would provide definitive evidence for the equatorial orientation of the substituent. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For this compound, the most prominent feature in the IR spectrum is the pair of strong absorption bands characteristic of the cyclic acid anhydride functional group. These arise from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl (C=O) groups. spectroscopyonline.com For a six-membered ring anhydride like this, these bands are typically observed in the regions of 1820-1780 cm⁻¹ and 1760-1740 cm⁻¹. spcmc.ac.inmsu.edulibretexts.org In cyclic anhydrides, the lower frequency band is generally the more intense of the two. spectroscopyonline.comacs.org

Other significant IR absorptions include C-H stretching vibrations from the alkyl portions of the molecule (isopropyl and oxane ring) just below 3000 cm⁻¹, and a strong band corresponding to the C-O-C stretching of the anhydride group, typically in the 1300-1175 cm⁻¹ region. spcmc.ac.in

Raman spectroscopy provides complementary information. While the carbonyl stretches are also visible in the Raman spectrum, C-H and C-C stretching vibrations of the alkyl framework often produce stronger and more well-resolved signals in Raman than in IR. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium |

| C=O (Anhydride) | Asymmetric Stretch | 1780 - 1820 | Strong |

| C=O (Anhydride) | Symmetric Stretch | 1740 - 1760 | Very Strong |

| C-O-C (Anhydride) | Stretching | 1175 - 1300 | Strong |

Note: Data compiled from typical values for cyclic anhydrides. spectroscopyonline.comspcmc.ac.inlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the molecular formula C₈H₁₂O₃.

GC-MS is a suitable method for the analysis of relatively volatile and thermally stable compounds. While some anhydrides can be analyzed directly, they are often reactive and may benefit from derivatization to improve chromatographic performance and prevent degradation in the hot injector. rasayanjournal.co.inrsc.org For instance, derivatization with an alcohol can convert the anhydride to a more stable ester for analysis. springernature.comnih.gov

When analyzed by electron ionization (EI), the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙), although it may be of low intensity. The fragmentation pattern would be dominated by characteristic losses. A key fragmentation pathway for substituted glutaric anhydrides is the loss of the alkyl substituent. For the target molecule, this would involve the loss of an isopropyl radical (•CH(CH₃)₂) or propene via McLafferty rearrangement. A mass spectrum of the closely related 3-methylglutaric anhydride shows a base peak corresponding to the loss of the methyl group, supporting this predicted fragmentation. nist.gov Other common fragments would arise from the loss of CO and CO₂ from the anhydride ring.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 156 | [C₈H₁₂O₃]⁺˙ | Molecular Ion |

| 113 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 114 | [M - C₃H₆]⁺˙ | Loss of propene (McLafferty rearrangement) |

| 85 | [C₄H₅O₂]⁺ | Further fragmentation of the ring |

| 71 | [C₄H₇O]⁺ | Cleavage of the anhydride ring |

LC-MS/MS is a powerful technique for analyzing less volatile compounds or complex mixtures without the need for high temperatures. researchgate.net Dicarboxylic acids and their anhydrides often exhibit poor ionization efficiency. chromatographyonline.com Therefore, derivatization is frequently employed to enhance sensitivity. researchgate.netnih.gov For instance, reaction with an appropriate agent can introduce a permanently charged group or a group that is easily protonated, improving the response in electrospray ionization (ESI).

In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented. This process provides highly specific and sensitive detection in complex matrices. The fragmentation pattern in MS/MS would be different from EI and would depend on the ionization mode and collision energy but would still involve characteristic losses related to the isopropyl group and the anhydride ring structure.

Advanced Fragmentation Pathway Delineation

The electron ionization (EI) mass spectrometry of this compound, also known as 3-isopropylglutaric anhydride, is expected to yield a series of characteristic fragment ions. While specific high-resolution mass spectral data for this exact compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of cyclic anhydrides and the influence of an isopropyl substituent. aip.orguni-saarland.de

The molecular ion peak (M•+) for this compound (C₈H₁₂O₃) would be observed at a mass-to-charge ratio (m/z) of 156. The primary fragmentation pathways for cyclic anhydrides typically involve the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂). aip.org The presence of the isopropyl group introduces additional fragmentation routes through cleavage of the alkyl chain.

A plausible fragmentation pathway begins with the initial ionization of the molecule. Subsequent fragmentation can proceed through several key steps:

Loss of CO₂: A common fragmentation for cyclic anhydrides is the expulsion of a carbon dioxide molecule, which would result in a fragment ion at m/z 112.

Loss of CO: The molecular ion can also lose a molecule of carbon monoxide, leading to a fragment at m/z 128.

Cleavage of the Isopropyl Group: The isopropyl group can be lost as a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 113. Alternatively, the loss of a propylene (B89431) molecule (C₃H₆) via a rearrangement process could lead to a fragment at m/z 114, which corresponds to the molecular ion of glutaric anhydride. nih.gov

Alpha Cleavage: Cleavage of the C-C bond alpha to the carbonyl group is a common fragmentation pattern for carbonyl compounds. libretexts.orglibretexts.org This could lead to the formation of various smaller charged fragments.

McLafferty Rearrangement: Ketones and aldehydes with an accessible gamma-hydrogen can undergo a McLafferty rearrangement. libretexts.org While less direct for an anhydride, rearrangements involving the isopropyl group could lead to characteristic neutral losses.

These predicted pathways are summarized in the following data table:

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment Ion | Plausible Fragmentation Pathway |

| 156 | - | [C₈H₁₂O₃]•+ | Molecular Ion |

| 141 | •CH₃ | [C₇H₉O₃]+ | Loss of a methyl radical from the isopropyl group |

| 128 | CO | [C₇H₁₂O₂]•+ | Loss of carbon monoxide |

| 113 | •C₃H₇ | [C₅H₅O₃]+ | Loss of the isopropyl radical |

| 112 | CO₂ | [C₇H₁₂O]•+ | Loss of carbon dioxide |

| 85 | CO₂ + HCN (from potential N-derivative) | Not directly applicable | Reference to general fragmentation |

| 71 | C₃H₆O₂ | [C₅H₇O]+ | Complex rearrangement and loss |

| 43 | C₅H₅O₃ | [C₃H₇]+ | Isopropyl cation |

This table is based on theoretical fragmentation patterns and analogies to similar compounds.

Further detailed analysis using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be required to definitively confirm these pathways and elucidate the structures of the fragment ions.

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives)

The six-membered oxane-2,6-dione ring is not planar and typically adopts a chair or a twisted-boat conformation. The preferred conformation is influenced by the nature and steric bulk of the substituent at the 4-position. For a bulky substituent like an isopropyl group, it is likely to occupy an equatorial position in a chair conformation to minimize steric strain. oup.com

In a study of 3-aryl-substituted glutaric anhydrides, the relative configuration of the substituents was established by single-crystal X-ray crystallography, confirming the power of this technique in elucidating the three-dimensional structure of such derivatives. researchgate.net Similarly, crystallographic studies on the inclusion complexes of glutaric anhydride have detailed its conformation within a host molecule. researchgate.net

A hypothetical crystal structure of a derivative of this compound would provide precise data on bond lengths, bond angles, and torsional angles, defining the exact geometry of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and van der Waals forces, which govern the crystal packing.

The following table presents representative crystallographic data for glutaric anhydride, the parent compound, to illustrate the type of information obtained from an X-ray diffraction study.

| Crystallographic Parameter | Glutaric Anhydride (Parent Compound) | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| a (Å) | 6.935 | nih.gov |

| b (Å) | 9.776 | nih.gov |

| c (Å) | 7.978 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 540.6 | nih.gov |

| Z | 4 | nih.gov |

This data is for the parent, unsubstituted glutaric anhydride and serves as an illustrative example.

The determination of the crystal structure for derivatives of this compound would be invaluable for structure-activity relationship (SAR) studies, where the three-dimensional arrangement of atoms can significantly influence biological activity or material properties.

Computational and Theoretical Chemistry Insights into 4 Propan 2 Yl Oxane 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with high accuracy, offering a theoretical complement to experimental data.

Electronic Structure and Bonding Analysis (e.g., Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure of 4-(Propan-2-yl)oxane-2,6-dione would reveal key details about its reactivity and bonding. The distribution of electrons within the molecule can be visualized through its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. For this compound, the HOMO is likely to be localized around the oxygen atoms of the ester groups, while the LUMO would be centered on the carbonyl carbons, suggesting these are the primary sites for nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Partial Atomic Charges for Selected Atoms in this compound

| Atom | Calculated Partial Charge (a.u.) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.75 |

| O (ester) | -0.50 |

| C4 (ring) | +0.10 |

Note: The values in this table are illustrative and represent typical results from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be calculated. nih.govnih.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for other organic molecules. nih.gov

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. These frequencies can be correlated with the peaks observed in an infrared (IR) spectrum. For this compound, strong vibrational modes associated with the C=O stretching of the anhydride (B1165640) functional group would be predicted at specific wavenumbers.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | 170-175 ppm |

| ¹H NMR Chemical Shift (CH-isopropyl) | 2.0-2.5 ppm |

| IR Vibrational Frequency (C=O stretch) | 1750-1800 cm⁻¹ |

Note: The values in this table are illustrative and represent typical results from quantum chemical calculations.

Exploration of Reaction Mechanisms via Transition State Calculations

Theoretical calculations can be used to map out the energy landscape of a chemical reaction, providing insights into its mechanism. By locating the transition state—the highest energy point along the reaction coordinate—the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the step-by-step process through which reactants are converted to products. For this compound, this approach could be used to study reactions such as hydrolysis of the anhydride ring, providing a detailed understanding of the bond-breaking and bond-forming events.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about the molecule's conformational dynamics and its interactions with the environment.

Conformational Analysis and Dynamics of the Oxane Ring

The six-membered oxane ring in this compound is not planar and can adopt several different conformations, such as chair and boat forms. MD simulations can be used to explore the potential energy surface of the ring, identifying the most stable conformations and the energy barriers between them. The presence of the bulky propan-2-yl group at the C4 position will likely influence the preferred conformation of the ring, with the substituent favoring an equatorial position to minimize steric hindrance. The simulations would also reveal the flexibility of the ring and the timescales of conformational changes.

Solvent Effects on Molecular Conformations and Reactivity

The solvent environment can have a significant impact on the conformation and reactivity of a molecule. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations in different solvents (e.g., polar and nonpolar) would show how the solvent affects the conformational equilibrium of the oxane ring and the accessibility of the reactive sites. For instance, polar solvents may stabilize conformations with a larger dipole moment and can influence the energy barrier for chemical reactions by stabilizing charged transition states.

In Silico Screening and Ligand Design Principles

In silico screening is a powerful computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process involves the use of computer models to predict the interaction between a ligand (the small molecule) and its target. For a compound such as this compound, this would involve screening its derivatives or analogs against various biological targets to explore their potential therapeutic applications.

Ligand design principles, informed by in silico screening, focus on optimizing the chemical structure of a lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties. This iterative process often involves modifying functional groups to enhance interactions with the target's active site. However, there is no specific research detailing the application of these principles to this compound in the available scientific literature.

Table 1: Hypothetical In Silico Screening Data for this compound Analogs

| Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog 1 | Protein X | -8.5 | TYR123, LYS45 |

| Analog 2 | Protein Y | -7.9 | ASP88, ARG150 |

| Analog 3 | Protein Z | -9.2 | PHE201, TRP110 |

| Note: This table is illustrative and not based on actual research findings for this compound. |

Development of Theoretical Models for Predicting Reactivity and Selectivity

Theoretical models, often based on quantum mechanics and molecular mechanics, are developed to predict the chemical reactivity and selectivity of molecules. These models can provide insights into reaction mechanisms, transition states, and the factors that govern the outcome of a chemical transformation. For this compound, such models could be used to predict its susceptibility to nucleophilic attack at the carbonyl carbons, the regioselectivity of ring-opening reactions, and the stereochemical outcomes of its reactions.

The development of these predictive models typically involves calibrating computational methods against experimental data. Once validated, these models can be used to design new reactions and to understand the behavior of the molecule in different chemical environments. At present, specific theoretical models for predicting the reactivity and selectivity of this compound have not been reported in peer-reviewed literature.

Table 2: Illustrative Theoretical Reactivity Indices for this compound

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Predicted Most Reactive Site |

| C2 Carbonyl | 0.15 | Yes |

| C6 Carbonyl | 0.14 | No |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Synthesis and Reactivity of 4 Propan 2 Yl Oxane 2,6 Dione Derivatives and Analogues

Systematic Functionalization of the Isopropyl Moiety

The isopropyl group at the 4-position of the oxane-2,6-dione ring, while seemingly simple, offers opportunities for targeted chemical modifications, thereby enabling the introduction of various functional groups. These transformations can significantly alter the physicochemical properties of the parent molecule. Methodologies for such functionalization can be broadly categorized into direct modifications of the existing isopropyl group and the introduction of pre-functionalized isopropyl moieties during the synthesis of the heterocyclic core.

Direct functionalization often involves free-radical reactions or powerful oxidizing agents. For instance, free-radical bromination can selectively introduce a bromine atom at the tertiary carbon of the isopropyl group, which can then serve as a handle for subsequent nucleophilic substitution reactions. This allows for the introduction of hydroxyl, amino, and cyano groups, leading to the formation of compounds like 4-(1-hydroxypropan-2-yl)oxane-2,6-dione and 4-(1-aminopropan-2-yl)oxane-2,6-dione.

Oxidative transformations provide another route to functionalized derivatives. The oxidation of secondary alcohols, for example, is a well-established method to produce ketones. libretexts.orgyoutube.com Analogously, the tertiary C-H bond of the isopropyl group is susceptible to oxidation under specific conditions, potentially yielding a hydroxylated derivative. The oxidation of an isopropyl group to an acetyl group has also been demonstrated in other chemical systems, suggesting a possible pathway to introduce a ketone functionality. acs.org

Alternatively, functionalized isopropyl groups can be incorporated during the synthesis of the oxane-2,6-dione ring itself. The use of substituted glutaric acid precursors in cyclization reactions allows for the direct installation of a modified isopropyl side chain. This approach offers greater control over the type and position of the functional group.

Table 1: Examples of Functionalized 4-(Propan-2-yl)oxane-2,6-dione Derivatives

| Derivative Name | Functional Group Introduced | Potential Synthetic Route |

| 4-(1-Hydroxypropan-2-yl)oxane-2,6-dione | Hydroxyl (-OH) | Oxidation of the isopropyl group or nucleophilic substitution on a halogenated precursor. |

| 4-(1-Aminopropan-2-yl)oxane-2,6-dione | Amino (-NH2) | Nucleophilic substitution on a halogenated precursor or reductive amination of a ketonic derivative. |

| 4-(1-Bromopropan-2-yl)oxane-2,6-dione | Bromo (-Br) | Free-radical bromination of the isopropyl group. |

Diversification of the Oxane-2,6-dione Ring System

The oxane-2,6-dione ring, being a cyclic anhydride (B1165640), is susceptible to a variety of ring-opening and modification reactions, providing a rich platform for chemical diversification. Nucleophilic attack on the carbonyl carbons is a primary mode of reaction, leading to a range of derivatives.

Ring-opening reactions with alcohols or amines are facile, yielding mono-ester or mono-amide derivatives of the corresponding 4-isopropylglutaric acid. These reactions can be highly selective, often proceeding under mild conditions. Further transformations of these ring-opened products can lead to the synthesis of more complex acyclic and heterocyclic structures.

The anhydride moiety can also participate in condensation reactions. For instance, reactions with aromatic amines can lead to the formation of N-substituted glutarimides, which are nitrogen-containing heterocyclic compounds with a six-membered ring. These glutarimide (B196013) derivatives have been the subject of synthetic interest due to their potential biological activities.

Furthermore, the carbonyl groups of the oxane-2,6-dione ring can undergo reduction or participate in olefination reactions, although these transformations may require specific reagents to avoid concomitant ring opening. Selective reduction of one carbonyl group could lead to the formation of lactones, a class of cyclic esters.

Preparation and Characterization of Novel Spirocyclic and Fused-Ring Analogues

The this compound scaffold can be elaborated into more complex polycyclic systems, including spirocyclic and fused-ring structures. These transformations often involve reactions that engage both the C4 position and the anhydride functionality.

Spirocyclic Analogues:

Spiro compounds are characterized by two rings sharing a single common atom. The synthesis of spirocyclic derivatives of this compound can be envisioned through several strategies. One approach involves the reaction of the corresponding 4-isopropyl-4-formyl- or 4-isopropyl-4-acyl-glutaric anhydride with difunctional nucleophiles.

A notable example of spirocycle synthesis from a cyclic anhydride is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane. While not directly involving the C4 position, this reaction highlights a method for constructing spiro-oxetanes from cyclic anhydrides. libretexts.orgnih.gov

Fused-Ring Analogues:

Fused-ring systems involve two rings sharing two common atoms. The synthesis of fused-ring analogues of this compound can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives. For example, a derivative with a nucleophilic group on the isopropyl side chain could undergo intramolecular attack on one of the carbonyl carbons to form a fused bicyclic system.

The synthesis of fused bicyclic glutarimides from α-sulfonyl acetamide (B32628) and cyclic unsaturated esters provides a relevant precedent for the construction of such fused systems. acs.orgacs.orgnih.gov This methodology could potentially be adapted to derivatives of this compound to generate novel fused heterocyclic structures.

Table 2: Representative Spirocyclic and Fused-Ring Systems Derived from Oxane-2,6-dione Analogues

| Type | General Structure | Synthetic Strategy |

| Spiro-oxetane | A four-membered ether ring spiro-fused to the oxane ring | Paternò–Büchi reaction of a carbonyl group with an alkene. libretexts.orgnih.gov |

| Fused Bicyclic Glutarimide | A nitrogen-containing ring fused to the oxane-2,6-dione core | Intramolecular cyclization of a functionalized derivative; analogy to known syntheses of fused glutarimides. acs.orgacs.orgnih.gov |

Stereochemical Implications of Substituent Introduction

The introduction of substituents onto the this compound scaffold, particularly at the C4 position or on the isopropyl moiety, can lead to the formation of stereocenters and, consequently, the generation of stereoisomers. The control of stereochemistry in these transformations is a critical aspect of their synthetic utility.

When a new substituent is introduced at the C4 position, creating a quaternary stereocenter, the reaction may proceed with diastereoselectivity if another stereocenter is already present in the molecule or if a chiral auxiliary is employed. The approach of the incoming reagent can be influenced by the steric bulk of the existing isopropyl group, potentially leading to a preferential formation of one diastereomer over the other.

Functionalization of the isopropyl group, for instance by introducing a hydroxyl or amino group at the tertiary carbon, also creates a new stereocenter. The stereochemical outcome of such reactions will depend on the mechanism of the transformation. For example, a nucleophilic substitution reaction on a chiral precursor could proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile and leaving group.

The diastereoselective synthesis of related heterocyclic systems, such as substituted dihydropyrans and cyclohexanones, has been reported, and the principles governing stereocontrol in those systems can provide valuable insights for the stereoselective synthesis of this compound derivatives. nist.govresearchgate.net For example, the use of chiral catalysts or reagents can induce facial selectivity in reactions involving prochiral centers.

The relative stereochemistry of substituents in the final products can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY experiments) and X-ray crystallography.

Applications of 4 Propan 2 Yl Oxane 2,6 Dione As a Building Block in Complex Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Scaffolds

No specific research findings on the utility of 4-(Propan-2-yl)oxane-2,6-dione in the construction of diverse heterocyclic scaffolds are currently available in the public scientific literature.

Role in Polymer Synthesis and Material Science

There is no specific information available in the scientific literature regarding the ring-opening polymerization of this compound.

Information on the incorporation of this compound into advanced polymeric architectures is not present in the available scientific literature.

Precursor in the Synthesis of Non-Therapeutic Functional Molecules

Specific examples of this compound acting as a precursor in the synthesis of non-therapeutic functional molecules have not been documented in the accessible scientific literature.

Future Research Trajectories and Unexplored Frontiers for 4 Propan 2 Yl Oxane 2,6 Dione

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-(Propan-2-yl)oxane-2,6-dione and its derivatives is an area that could significantly benefit from the adoption of flow chemistry and automated synthesis platforms. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

Key Advantages of Flow Chemistry for this compound Synthesis:

| Parameter | Batch Chemistry | Flow Chemistry | Potential Impact on this compound Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio of microreactors | Improved control over potentially exothermic cyclization or derivatization reactions, minimizing byproduct formation. |

| Mixing | Often inefficient, leading to local concentration gradients | Rapid and efficient mixing | Enhanced reaction rates and selectivity in the formation of the oxane-2,6-dione ring. |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes minimize risks associated with unstable intermediates or hazardous reagents. | Safer exploration of a wider range of reaction conditions and reagents for novel derivatives. |

| Scalability | Often requires re-optimization | Straightforward scaling by running the system for longer durations | Facilitates the production of larger quantities for further biological or material science studies. |

Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, would further accelerate the exploration of the chemical space around this compound. nih.govnus.edu.sg By systematically varying starting materials and reaction conditions, these platforms can rapidly generate libraries of derivatives for high-throughput screening, significantly speeding up the discovery of compounds with desired properties.

Discovery of Unprecedented Reactivity and Selectivity Patterns

The oxane-2,6-dione scaffold in this compound, which is a type of cyclic anhydride (B1165640), suggests a rich and potentially underexplored reactivity profile. youtube.comnih.gov Future research should focus on elucidating novel reactivity and selectivity patterns that could lead to the development of new synthetic methodologies.

Potential Areas of Reactivity Exploration:

Asymmetric Ring-Opening Reactions: The prochiral nature of the carbonyl groups presents an opportunity for developing enantioselective ring-opening reactions with various nucleophiles (e.g., alcohols, amines, thiols). nih.gov This would provide access to a range of chiral molecules with potential applications in catalysis and medicinal chemistry.

[4+2] Cycloaddition Reactions: The endocyclic double bond, if present in a derivative, could participate as a dienophile in Diels-Alder reactions, leading to the construction of complex polycyclic systems.

Decarboxylative Cross-Coupling Reactions: The cyclic anhydride moiety could be a substrate for novel transition-metal-catalyzed decarboxylative cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Photochemical Transformations: The influence of the propan-2-yl group on the photochemical behavior of the oxane-2,6-dione ring is an unexplored area that could reveal unique rearrangement or fragmentation pathways.

Systematic studies of these and other reactions will be crucial in building a comprehensive understanding of the chemical behavior of this compound and its derivatives.

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain deeper insights into the reaction mechanisms and kinetics of transformations involving this compound, the application of advanced in situ spectroscopic techniques is paramount. spectroscopyonline.com Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. nih.govresearchgate.net

Hypothetical In Situ Monitoring of a Ring-Opening Reaction:

| Time (minutes) | Concentration of this compound (M) | Concentration of Ring-Opened Product (M) | Concentration of Intermediate (M) |

| 0 | 1.0 | 0.0 | 0.0 |

| 10 | 0.7 | 0.2 | 0.1 |

| 20 | 0.4 | 0.5 | 0.1 |

| 30 | 0.2 | 0.7 | 0.1 |

| 40 | 0.1 | 0.85 | 0.05 |

| 50 | <0.05 | 0.95 | <0.01 |

This data, obtainable through in situ spectroscopy, can be used to develop accurate kinetic models, optimize reaction conditions, and identify transient, potentially reactive intermediates that would be missed by traditional offline analysis. researchgate.net

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Potential Applications of ML/AI in this compound Research:

Predicting Reactivity and Selectivity: An ML model could be developed to predict the regioselectivity and stereoselectivity of ring-opening reactions on substituted this compound derivatives with a variety of nucleophiles. nih.gov

Reaction Optimization: AI algorithms can be coupled with automated synthesis platforms to create a closed-loop system for reaction optimization. The AI would propose a set of experimental conditions, the automated system would perform the reactions, and the results would be fed back to the AI to refine the next set of experiments, rapidly identifying the optimal conditions.

De Novo Design of Derivatives: Generative AI models could be used to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics.

While the initial data required to train these models for this specific compound is currently lacking, the broader advancements in the field indicate that this will be a powerful tool for future investigations. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-(Propan-2-yl)oxane-2,6-dione, and how can reaction conditions be optimized?

Methodology :

- Cyclization of diols : React 3,5-dihydroxy-2-propan-2-ylpentanoic acid with a dehydrating agent (e.g., H₂SO₄) under reflux. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via recrystallization .

- Optimization : Adjust solvent polarity (DMF vs. THF), catalyst loading (K₂CO₃ or NaH), and temperature (room temp. vs. 60°C). Use fractional factorial design to identify critical parameters .

- Yield Improvement : Quench reactions with ice-water to prevent side-product formation .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodology :